molecular formula C12H13IN2O2 B8797381 4-Anilino-3-methyl-but-3-en-2-on

4-Anilino-3-methyl-but-3-en-2-on

Cat. No.: B8797381
M. Wt: 344.15 g/mol
InChI Key: UZIYOIFOXARVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide is an organic compound characterized by the presence of a cyclopropane ring, an iodine atom, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Mechanism of Action

The mechanism of action of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H13IN2O2

Molecular Weight

344.15 g/mol

IUPAC Name

N'-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide

InChI

InChI=1S/C12H13IN2O2/c1-7-2-3-9(6-10(7)13)12(17)15-14-11(16)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,16)(H,15,17)

InChI Key

UZIYOIFOXARVKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2CC2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyclopropanecarbonyl chloride (1.81 mL, 20.0 mmol) in dichloromethane (20 mL) was added dropwise to a stirred solution of 3-iodo-4-methylbenzohydrazide (preparation 55b, 5.00 g, 18.1 mmol) and triethylamine (2.78 mL, 20.0 mmol) in dichloromethane (80 mL) at 0° C. After 2 hours stirring at ambient temperature, the mixture was concentrated in vacuo and water was added to the residue. The resultant precipitate was filtered and was washed with water and diethyl ether to give the title compound (4.75 g, 76%) as a white solid.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
76%

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